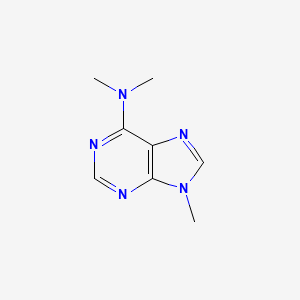

N,N,9-Trimethyl-9H-purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

3013-82-9 |

|---|---|

Molecular Formula |

C8H11N5 |

Molecular Weight |

177.21 g/mol |

IUPAC Name |

N,N,9-trimethylpurin-6-amine |

InChI |

InChI=1S/C8H11N5/c1-12(2)7-6-8(10-4-9-7)13(3)5-11-6/h4-5H,1-3H3 |

InChI Key |

GQKLJZOIXKFFQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2N(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N,n,9 Trimethyl 9h Purin 6 Amine and Its Analogs

De Novo Synthesis Approaches to the Purine (B94841) Ring System

The de novo synthesis of the purine ring system provides a versatile foundation for producing a wide array of substituted purine derivatives. These methods involve the systematic construction of the bicyclic purine structure from acyclic or monocyclic precursors.

Synthesis from Imidazole (B134444) Precursors

A common and effective strategy for constructing the purine ring is through the cyclization of appropriately substituted imidazole precursors. nih.govcore.ac.uk This approach offers a high degree of control over substituent placement on the final purine scaffold.

The process often begins with a 5-aminoimidazole-4-carboxamide (B1664886) or a related derivative. This intermediate contains the necessary functionalities to build the adjacent pyrimidine (B1678525) ring. For instance, 5-amino-1-aryl-4-cyanoimidazoles can serve as key intermediates. core.ac.ukresearchgate.net The synthesis typically involves the following steps:

Activation of the amino group: The 5-amino group of the imidazole precursor is often activated to facilitate cyclization. This can be achieved by reacting it with reagents like triethyl orthoformate and acetic anhydride (B1165640) to form an ethoxymethyleneamino intermediate. core.ac.ukresearchgate.net

Cyclization: The activated intermediate then undergoes cyclization to form the pyrimidine portion of the purine ring. This is often accomplished by treatment with ammonia (B1221849) or an amine, which attacks the newly introduced electrophilic center and closes the ring. core.ac.ukresearchgate.net

This method has been successfully employed for the synthesis of 9-phenyl-9H-purin-6-amine derivatives. core.ac.ukresearchgate.net The reaction of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia, yields the corresponding 9-phenyl-9H-purin-6-amines in good yields. core.ac.ukresearchgate.net

A general reaction scheme is presented below:

Table 1: Key Intermediates and Reagents in Purine Synthesis from Imidazole Precursors

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Cyclizing Agent | Product |

| 5-Amino-1-aryl-4-cyanoimidazole | Triethyl orthoformate | Acetic anhydride | 1-Aryl-4-cyano-5-[(ethoxymethylene)amino]imidazole | Ammonia | 9-Aryl-9H-purin-6-amine |

Multistep Synthetic Pathways

Multistep synthetic pathways provide an alternative and often necessary route for the preparation of complex purine derivatives where direct functionalization is not feasible. These pathways can originate from either pyrimidine or imidazole precursors. nih.gov

One documented multistep synthesis of 9-phenyl-9H-purin-6-amines starts from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. researchgate.net This is treated with a phenylamine to form a formamidine (B1211174) intermediate. Subsequent cyclization of this formamidine in the presence of a strong base like aqueous potassium hydroxide (B78521) leads to the formation of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles. researchgate.net These imidazole derivatives are then converted to the final purine products as described in the previous section. researchgate.net

While these multistep syntheses can be laborious, they offer unambiguous regioselectivity, which is a significant advantage over some direct alkylation methods that can produce mixtures of isomers. nih.gov

Functionalization and Derivatization of the Purine Nucleus

Once the purine core is assembled, further modifications can be introduced through various functionalization and derivatization reactions. These reactions are crucial for fine-tuning the biological activity and physicochemical properties of the purine analogs.

Alkylation Reactions, including N-Methylation at N6 and N9 Positions

Alkylation, particularly methylation, at the nitrogen atoms of the purine ring is a common strategy for creating diverse analogs. The N6 and N9 positions are frequent targets for these modifications.

Direct alkylation of purine derivatives, such as 6-chloropurine (B14466), with alkyl halides under basic conditions is a common method. nih.gov However, this approach often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.govacs.org The separation of these isomers can be challenging. nih.gov

For the specific synthesis of N,N,9-trimethyl-9H-purin-6-amine, a precursor such as 6-chloro-9-methylpurine (B14120) could be envisioned. The N9-methylation can be achieved through direct alkylation of 6-chloropurine. Subsequent nucleophilic substitution of the chlorine atom at the C6 position with dimethylamine (B145610) would yield the desired product.

The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the protecting groups on the purine ring. nih.gov For instance, silylation of 6-chloropurine followed by reaction with a tert-alkyl halide can favor the formation of the N9-alkylated product. acs.org

Introduction of Halogen Substituents

Halogenated purines are valuable intermediates in organic synthesis, serving as precursors for a wide range of further modifications through cross-coupling and nucleophilic substitution reactions. nih.gov 6-Chloropurine is a particularly useful and commercially available starting material for the synthesis of various 6-substituted purine derivatives. nih.gov

The introduction of halogens at other positions of the purine ring can also be achieved. For example, 2-chloroadenosine (B27285) is a known derivative where a chlorine atom is present at the C2 position. nih.gov The presence of a halogen, such as iodine, at the C6 position of a purine nucleoside allows for subsequent functionalization via reactions like the Sonogashira coupling. nih.gov

Cross-Coupling Methodologies for C-C and C-N Bond Formation (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the purine scaffold. The Sonogashira coupling, in particular, has been extensively used for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.comlibretexts.org

This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. wikipedia.org The Sonogashira coupling has been successfully applied to purine systems, for example, in the synthesis of 6-alkynylated purine-containing oligodeoxynucleotides (ODNs). nih.gov In this case, an ODN containing a 6-iodopurine (B1310063) unit is coupled with a terminal alkyne on-column. nih.gov

The general scheme for a Sonogashira coupling is as follows:

Table 2: Components of a Typical Sonogashira Coupling Reaction

| Component | Example | Role |

| Substrate | 6-Iodopurine derivative | Electrophile |

| Coupling Partner | Terminal alkyne | Nucleophile |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Catalyzes the cross-coupling cycle |

| Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Amine (e.g., triethylamine, diethylamine) | Neutralizes the hydrogen halide byproduct |

| Solvent | DMF, ether, or the amine base itself | Reaction medium |

While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org This methodology provides a versatile route to introduce a wide range of substituents at specific positions of the purine ring, enabling the synthesis of complex and functionally diverse molecules. Other cross-coupling reactions, such as those involving organozinc and organotin reagents, have also been used for the C6-functionalization of purine nucleosides. acs.org

Nucleophilic Substitution Reactions

A cornerstone in the synthesis of 6-substituted purine derivatives, including this compound, is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a purine core with a good leaving group at the C6 position, most commonly a halogen such as chlorine.

A prevalent synthetic route commences with a commercially available 6-chloropurine derivative. The chlorine atom at the C6 position is susceptible to displacement by a variety of nucleophiles. In the synthesis of this compound, a key step involves the introduction of the dimethylamino group at this position. This is typically achieved by reacting the 6-chloro-9-methylpurine intermediate with dimethylamine. appchemical.com The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion.

The general reaction can be depicted as follows:

Step 1: N9-Alkylation A suitable purine starting material, such as 6-chloropurine, is first alkylated at the N9 position with a methylating agent to yield 6-chloro-9-methylpurine.

Step 2: Nucleophilic Substitution The resulting 6-chloro-9-methylpurine is then subjected to a nucleophilic substitution reaction with dimethylamine. This reaction is often carried out in a suitable solvent and may be facilitated by heat or microwave irradiation.

The synthesis of various 6-substituted purine analogs follows a similar principle, where different amines or other nucleophiles are used to displace the leaving group at the C6 position. For instance, the reaction of 6-chloropurine derivatives with various amines in water under microwave irradiation has been reported as an efficient and environmentally friendly protocol for preparing 6-substituted aminopurine analogs in excellent yields.

Protecting Group Strategies Utilizing Silylated Derivatives

In the synthesis of complex purine derivatives, particularly nucleosides, protecting groups are often employed to prevent unwanted side reactions at reactive sites. Silyl ethers are among the most frequently used protecting groups for hydroxyl groups due to their ease of introduction and removal under specific conditions.

While this compound itself does not possess hydroxyl groups that would necessitate silylation for protection, the use of silylated intermediates is a common strategy in purine chemistry. For instance, in the synthesis of N7-alkylated purines, a method has been developed that involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like SnCl4. nih.gov

The silylation of the purine nitrogen can influence the regioselectivity of subsequent reactions. For example, the use of bis(trimethylsilyl)acetamide (BSA) can facilitate the formation of silylated purine intermediates, which can then direct alkylation to a specific nitrogen atom. The silylation of the exocyclic amino group or the nitrogen atoms of the purine ring can alter their nucleophilicity and steric environment, thereby controlling the outcome of subsequent synthetic steps. The analysis of silylated purine derivatives, such as 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, is often carried out using techniques like HPLC to monitor reaction progress and purity. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product, this compound. Key parameters that are often varied include the choice of solvent, base, temperature, and reaction time.

In the N-alkylation of purines, a significant challenge is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions of the purine ring, leading to a mixture of isomers. Research has shown that the choice of base and solvent can significantly influence the N9/N7 ratio. For example, in the methylation of 6-bromopurine, different solvents and temperatures were investigated to improve the selectivity towards the desired isomer. researchgate.net

The following table summarizes the optimization of reaction conditions for a representative N-methylation of a primary amine, which is a key transformation in the synthesis of the target compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ru/C | Methanol | 70 | 10 | 8 | >99 |

| 2 | Ru/C | Ethanol | 70 | 10 | 8 | 95 |

| 3 | Ru/C | Methanol | 50 | 10 | 12 | 85 |

| 4 | Ru/C | Methanol | 70 | 5 | 8 | 92 |

| 5 | Pd/C | Methanol | 70 | 10 | 8 | 78 |

This table illustrates the effect of different parameters on the yield of N-dimethylation of a model primary amine, providing insights into the optimization process. nih.gov

Green Chemistry Principles in the Synthesis of Purine Amines

The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of growing importance to minimize environmental impact. In the context of synthesizing purine amines like this compound, several green strategies can be employed.

One of the twelve principles of green chemistry is the use of safer solvents. Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of synthetic routes that utilize water as a solvent is a significant step towards greener processes. For instance, the microwave-assisted amination of 6-chloropurine derivatives with various amines has been successfully carried out in water, providing a more environmentally benign method for the preparation of 6-substituted aminopurine analogs.

Another key principle is the use of catalysts to enhance reaction efficiency and reduce waste. Catalytic reactions are often more atom-economical than stoichiometric reactions. The use of heterogeneous catalysts, such as ruthenium on carbon (Ru/C) for N-dimethylation, offers the advantage of easy separation and recycling, further contributing to the sustainability of the process. nih.govchemrxiv.org

Furthermore, energy efficiency is a crucial aspect of green chemistry. Microwave-assisted synthesis, as mentioned earlier, can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can also reduce solvent usage and waste generation.

Structural Elucidation and Conformational Analysis of N,n,9 Trimethyl 9h Purin 6 Amine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. The chemical shifts, signal multiplicities, and integration values in NMR spectra provide a wealth of information about the electronic environment and connectivity of atoms.

For N,N,9-Trimethyl-9H-purin-6-amine, the substitution pattern is clearly confirmed by NMR. The presence of a methyl group at the N9 position is crucial as it locks the molecule in a single tautomeric form, preventing the N7-H/N9-H tautomerism commonly observed in unsubstituted or N7/N9-unsubstituted purines.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic.

N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the exocyclic amine at the C6 position are chemically equivalent and should appear as a single, sharp singlet.

N⁹-CH₃ Protons: The three protons of the methyl group at the N9 position of the purine (B94841) ring will produce a distinct singlet.

Purine Ring Protons: The protons at the C2 and C8 positions of the purine ring are in different chemical environments and will each give rise to a singlet. Hydrogens on carbons adjacent to nitrogen atoms in heterocyclic systems are typically deshielded and appear downfield. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Methyl Carbons: Three distinct signals are expected for the three methyl groups: one for the two equivalent carbons of the N(CH₃)₂ group and one for the N⁹-CH₃ carbon. Carbons directly attached to nitrogen typically appear in the 10-65 ppm region. libretexts.org

Purine Ring Carbons: The five carbon atoms of the purine ring (C2, C4, C5, C6, and C8) are all chemically non-equivalent and are expected to produce five separate signals in the aromatic/heteroaromatic region of the spectrum.

Table 1: Predicted NMR Data for this compound

| Assignment | 1H NMR (Predicted) | 13C NMR (Predicted) |

|---|---|---|

| N(CH3)2 | Singlet, 6H | 1 Signal |

| N9-CH3 | Singlet, 3H | 1 Signal |

| C2-H | Singlet, 1H | - |

| C8-H | Singlet, 1H | - |

| Purine Carbons (C2, C4, C5, C6, C8) | - | 5 Signals |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₁₁N₅, which corresponds to a monoisotopic mass of approximately 177.1014 Da and a molecular weight of 177.21 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (five) results in a molecular ion peak (M⁺˙) with an odd mass-to-charge ratio (m/z 177). libretexts.org

The fragmentation of amines in MS is often dominated by α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized cation. libretexts.org For this compound, the most likely primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group.

α-Cleavage: Loss of a methyl group (15 Da) from the molecular ion (m/z 177) would generate a prominent fragment ion at m/z 162. This fragment is stabilized by resonance involving the nitrogen lone pair and the purine ring system.

Purine Ring Fragmentation: Subsequent fragmentation may involve the characteristic breakdown of the purine ring itself, though the initial α-cleavage is expected to be a dominant feature.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment | Description |

|---|---|---|

| 177 | [M]+• | Molecular Ion |

| 162 | [M - CH3]+ | Loss of a methyl radical via α-cleavage |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is highly informative, particularly by the absence of certain bands.

Absence of N-H Bands: As a tertiary amine, there are no N-H bonds in the molecule. Therefore, the characteristic N-H stretching absorptions seen for primary and secondary amines (typically 3300-3500 cm⁻¹) are absent. docbrown.infoorgchemboulder.com This is a key piece of evidence confirming the trisubstituted nature of the amine and purine nitrogens.

C-H Stretching: Absorptions due to C-H stretching vibrations in the methyl groups and on the purine ring are expected in the 2850-3100 cm⁻¹ region. libretexts.org

C=N and C=C Stretching: The purine ring contains both C=N and C=C double bonds. Their stretching vibrations are expected to produce a series of medium to strong bands in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are also characteristic. The C-N bonds of the aromatic purine system and the exocyclic amine are expected to absorb in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorptions for this compound

| Frequency Range (cm-1) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Absent (Confirms tertiary amine) |

| 2850-3100 | C-H Stretch | Methyl groups and Purine C-H |

| 1400-1650 | C=C and C=N Stretch | Purine ring system |

| 1250-1335 | C-N Stretch | Aromatic amine |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on atomic connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound was not found in publicly available databases, analysis of closely related structures, such as N-Benzyl-9-isopropyl-9H-purin-6-amine, allows for a detailed prediction of its solid-state geometry. nih.govresearchgate.net

The purine core, a fused bicyclic heteroaromatic system, is expected to be essentially planar. The bond lengths within the ring would exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The geometry around the sp²-hybridized carbon and nitrogen atoms of the ring would be trigonal planar, with bond angles close to 120°. The exocyclic C6-N bond is expected to have significant double-bond character due to the delocalization of the nitrogen lone pair into the electron-deficient purine ring. Consequently, the geometry around the exocyclic nitrogen atom is also predicted to be nearly trigonal planar.

Table 4: Expected Bond Geometries in this compound

| Atoms | Parameter | Expected Value/Geometry |

|---|---|---|

| Purine Ring | Planarity | High (near-planar) |

| Ring C-N/C=N | Bond Length | Intermediate between single and double bonds |

| Ring Atoms | Bond Angles | ~120° |

| Exocyclic N | Hybridization/Geometry | sp2-like, near trigonal planar |

The key conformational feature of this compound is the orientation of the N,N-dimethylamino group with respect to the purine ring. This is defined by the torsion angle around the C6-N(amine) bond. Due to steric hindrance between the N,N-dimethyl groups and the N7 atom of the imidazole (B134444) portion of the purine ring, it is likely that the N,N-dimethylamino group is twisted slightly out of the plane of the purine ring. This rotation would relieve steric strain while largely maintaining the favorable electronic delocalization. In related structures like N-Benzyl-9-isopropyl-9H-purin-6-amine, the torsion angles involving the substituents and the purine ring indicate a non-coplanar arrangement. nih.gov A similar deviation from planarity is expected for the N,N-dimethylamino group in the title compound.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions and crystal packing motifs of this compound cannot be provided due to the absence of published crystallographic data for this specific compound. The determination of hydrogen bonding patterns, π-π stacking distances, and other non-covalent interactions requires single-crystal X-ray diffraction analysis, which has not been reported for this molecule in the available literature.

Tautomeric Equilibrium and Stability Studies (e.g., N7H vs. N9H forms)

Specific experimental or computational studies on the tautomeric equilibrium of this compound are not available. The designation "9-Trimethyl" in its name indicates that a methyl group is attached to the N9 position of the purine ring. This permanent alkylation at the N9 position precludes the existence of the N7H tautomer, as the proton on the imidazole ring of the purine core is replaced by a methyl group. Therefore, a tautomeric equilibrium between N7H and N9H forms is not a relevant consideration for this molecule. The compound is locked in the N9-substituted form.

Molecular Interactions and Biological Target Engagement of N,n,9 Trimethyl 9h Purin 6 Amine Derivatives

Ligand-Target Binding Affinity and Selectivity Studies

The ability of a molecule to bind to its biological target with high affinity and selectivity is a cornerstone of drug design. Predicting the relative binding affinities of ligands to proteins is a central aspect of lead optimization in structure-based drug design nih.gov. For purine (B94841) derivatives, modifications at various positions on the purine ring and any associated sugar moieties can dramatically alter binding characteristics at different receptors.

Studies on a wide array of adenosine (B11128) analogues have demonstrated how structural changes impact binding at adenosine receptor subtypes (A1, A2a, and A3). Modifications to the purine base, such as substitutions at the C2 and N6 positions, can shift a compound's profile from an agonist to an antagonist or alter its selectivity across receptor subtypes nih.govnih.gov. For instance, the affinity of various purine nucleosides for adenosine receptors on myenteric nerve endings has been shown to correlate well with their efficacy as inhibitors of acetylcholine (B1216132) release nih.gov. The precise binding affinity and selectivity profile for N,N,9-Trimethyl-9H-purin-6-amine itself is not extensively documented in publicly available literature, necessitating a focus on its derivatives to understand its potential interactions. Computational methods, such as those based on functional group affinity patterns, are often employed to predict ligand binding poses and affinities, offering a path to estimate these properties for novel or less-studied compounds nih.gov.

Enzyme Inhibition and Activation Mechanisms

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comnanobioletters.com Under hyperglycemic conditions, this pathway's activation can lead to an accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications. openmedicinalchemistryjournal.comresearchgate.net Consequently, aldose reductase inhibitors (ARIs) are investigated as potential therapeutics for these conditions. nanobioletters.comresearchgate.net

While direct studies on this compound as an aldose reductase inhibitor are not prominent, research on other 9H-purin-6-amine derivatives has shown promise. A series of derivatives featuring a C6-substituted benzylamine (B48309) side chain and an N9-carboxylic acid on the purine core were found to be potent and selective inhibitors of aldose reductase 2 (ALR2). researchgate.net One compound in this series demonstrated an IC50 value of 0.038 µM, highlighting the potential of the purine scaffold for developing strong and selective ALR inhibitors. researchgate.net The key to their inhibitory activity lies in the interaction between a polar moiety on the inhibitor and the "anion binding pocket" of the enzyme, along with a hydrophobic part that interacts with a non-polar region of the active site. frontiersin.org

| Compound Derivative Type | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| C6-benzylamine, N9-carboxylic acid | Carboxylic acid head group and halogen substituents on benzylamine side chain | Potent and selective ALR2 inhibitors with submicromolar IC50 values. | researchgate.net |

| Compound 4e (specific derivative) | C6-benzylamine, N9-carboxylic acid | IC50 value of 0.038 µM against ALR2 with excellent selectivity. | researchgate.net |

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. The this compound derivative, N,N-Dimethyl-9H-purin-6-amine (6-DMAP), is known as a non-selective protein kinase inhibitor. caymanchem.commedchemexpress.com This broad activity includes the inhibition of serine/threonine protein kinases and cyclin-dependent kinases (CDKs). medchemexpress.comselleckchem.comglpbio.comabcam.com Given that PI3Ks are protein kinases, it is plausible that 6-DMAP or its analogs could exhibit inhibitory effects on this family of enzymes.

The development of specific PI3K inhibitors is a major focus in cancer therapy. mdpi.com Research into other purine-based compounds has led to the identification of potent and isoform-selective PI3K inhibitors. For example, IC87114, a derivative of 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, is a potent inhibitor selective for the PI3Kδ isoform. nih.gov Furthermore, a series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent inhibitors of PI3Kα. nih.gov These findings underscore the adaptability of the purine scaffold for targeting specific PI3K isoforms, although specific data on this compound's interaction with PI3K is not detailed in the available literature.

| Compound | Target | Description of Activity | Reference |

|---|---|---|---|

| N,N-Dimethyl-9H-purin-6-amine (6-DMAP) | Protein Kinases, CDKs | A non-selective serine/threonine protein kinase and cyclin-dependent kinase (CDK) inhibitor. | caymanchem.commedchemexpress.comglpbio.com |

| IC87114 | PI3Kδ | A potent and selective inhibitor of the PI3Kδ isoform. | nih.gov |

| 2,9-disubstituted-6-morpholino purines | PI3Kα | Reported as potent and selective inhibitors of PI3Kα. | nih.gov |

Purine metabolism involves complex pathways for both the synthesis and degradation of purines. wikipedia.org The de novo synthesis pathway builds purines from simpler compounds, while the salvage pathway recycles degraded purine bases. utah.edu The regulation of this pathway is critical, with key enzymes being allosterically activated or inhibited by various purine ribonucleotides. wikipedia.org

Pharmacological modulation of purine metabolism has significant therapeutic value. wikipedia.org For instance, inhibitors of purine synthesis can suppress cell proliferation. The specific interactions of this compound or its derivatives with the enzymes of purine metabolism, such as PRPP amidotransferase (the rate-limiting enzyme in de novo synthesis) or HG-PRT (a key salvage enzyme), are not well-documented. utah.edu However, as a purine analog, it is conceivable that it could act as a feedback inhibitor or otherwise interfere with these metabolic processes. The compound 6-DMAP was first identified in Streptomyces alboniger and is known to be a puromycin (B1679871) analog, which interferes with protein synthesis. hmdb.ca

Receptor Agonism and Antagonism

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate a wide range of physiological effects. nih.gov The purine structure is the fundamental scaffold for ligands that interact with these receptors. The nature of the substituents on the purine ring determines whether a compound acts as an agonist or an antagonist and its selectivity for the different receptor subtypes.

While specific data on the modulation of adenosine receptors by this compound is limited, extensive structure-activity relationship studies have been conducted on other purine derivatives. For example, substitutions at the 9-position of 2-amino-6-(2-furanyl) purine have been explored to develop potent and selective A2A adenosine receptor antagonists. nih.gov Similarly, various adenosine analogues have been synthesized and tested for their binding affinities at A1, A2a, and A3 receptors, demonstrating that modifications to both the purine and ribose moieties can fine-tune receptor selectivity and efficacy. nih.gov Research has also identified allosteric modulators for the A3 adenosine receptor, which can enhance the binding of agonist radioligands, offering an alternative approach to receptor modulation. nih.gov

| Derivative Class | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| 2-amino-6-(2-furanyl) purine derivatives | A2A | Identified as potent and selective antagonists. | nih.gov |

| Various adenosine analogues | A1, A2a, A3 | Modifications to purine and ribose moieties alter binding affinity and selectivity. | nih.gov |

| MRS5698 (A3 agonist) | A3 | Used to study genetic and functional modulation of the native A3 receptor. | nih.gov |

Influence of Substitutions on Receptor Selectivity

The selectivity of purine derivatives, including those related to this compound, for specific biological receptors is profoundly influenced by the nature and position of chemical substituents on the purine scaffold. acs.orgnih.gov Modifications can alter the molecule's affinity and efficacy, enabling the design of compounds that target specific proteins or cellular pathways. nih.govnih.gov

Research into the structure-activity relationships (SAR) of purine-scaffold compounds demonstrates that even minor changes can shift binding preference between highly homologous protein paralogs, such as the heat shock protein 90 (Hsp90) family members Grp94 and Hsp90. nih.gov For instance, selectivity for Grp94 over Hsp90 can be achieved with ligands capable of adopting a "backward bent" conformation, allowing them to access a secondary hydrophobic pocket (site 2) that is blocked in Hsp90. nih.gov Exploration of various substituents on the C8-aryl ring and the linker between the purine core and the aryl moiety is a key strategy for modulating this selectivity. nih.gov

In the context of adenosine receptors (ARs), N6-substitutions on adenosine derivatives are critical determinants of selectivity and efficacy. nih.gov The size and nature of the N6-substituent can differentiate between receptor subtypes (A1, A2A, A3). For example, small N6-alkyl groups tend to confer selectivity for human A3ARs, while larger cycloalkyl groups can modulate the compound's effect from full to partial agonism. nih.gov Stereochemistry also plays a crucial role; the A3AR affinity of N6-arylethyl adenosines is highly dependent on the stereoisomeric configuration. nih.gov

Furthermore, in the development of inhibitors for the Smoothened (SMO) receptor, a component of the Hedgehog signaling pathway, substitutions on the purine scaffold are directly related to binding affinity. acs.orgnih.gov Docking studies have provided insights into how different substitution patterns on the purine ring influence the interaction with SMO, leading to the development of potent and selective cytotoxic agents against specific cancer cell lines. acs.orgnih.gov

| Receptor Target | Substitution Position | Substituent Type/Modification | Effect on Selectivity/Activity | Source |

|---|---|---|---|---|

| Hsp90 Paralog (Grp94 vs. Hsp90) | C8-aryl ring | Varied aryl substitutions | Affects ability to occupy a hydrophobic pocket, conferring selectivity for Grp94. nih.gov | nih.gov |

| Adenosine Receptors (ARs) | N6-position | Small alkyl groups | Selectivity for human A3ARs. nih.gov | nih.gov |

| Adenosine Receptors (ARs) | N6-position | Cycloalkyl groups (≥6 carbons) | Partial agonism at human A3ARs. nih.gov | nih.gov |

| Adenosine Receptors (ARs) | N6-position | (R)-1-phenylethyl vs. (S)-1-phenylethyl | Demonstrates stereoselectivity at the rat A3AR. nih.gov | nih.gov |

| Smoothened (SMO) Receptor | General purine scaffold | Various substitution patterns | Modulates binding affinity and cytotoxicity in pancreatic cancer cell lines. acs.orgnih.gov | acs.orgnih.gov |

Metal Ion Complexation and Coordination Chemistry

The purine scaffold is an effective ligand for metal ions, a property that can be harnessed to modulate the biological activity of purine derivatives. nih.gov The interaction with metal ions is a critical aspect of the chemistry of purines, influencing their structure and function. nih.gov

Identification of Metal Binding Sites on the Purine Scaffold

The purine ring of this compound (N,N,9-trimethyladenine) possesses several potential nitrogen atoms that can serve as coordination sites for metal ions. The primary binding sites on the adenine (B156593) scaffold are the nitrogen atoms N1, N3, and N7. nih.govmdpi.com While the N9 position is often methylated in this specific compound, in unsubstituted adenine, the N9 proton makes it a preferred binding site. mdpi.com The exocyclic amino group can also participate in coordination. mdpi.com The specific coordination site often depends on the metal ion and the steric and electronic environment of the purine derivative. For instance, studies with platinum(II) complexes have demonstrated coordination at both the N1 and N7 positions of adenine derivatives. nih.gov The C8 carbon can also be a site for bond formation after metalation, which makes the site highly nucleophilic. researchgate.net

Effects of Metalation on Acid-Base Properties

The coordination of a metal ion to the purine scaffold significantly alters the acid-base properties (pKa values) of the remaining protonated sites. nih.gov This effect is reciprocal; platination at one nitrogen site influences the acidity of another. nih.gov

A quantitative evaluation of platinum(II) coordination to various purine derivatives, including 9-methyladenine (B15306) (a close structural analog to the title compound), reveals that metal binding generally increases the acidity of the remaining protonatable sites. nih.gov For example, when Pt(2+) coordinates to the N7 position, the (N1)H+ site becomes more acidic due to charge repulsion. nih.gov Conversely, when Pt(2+) binds to the N1 position, it acidifies the (N7)H+ unit to a similar extent. nih.gov This reciprocal acidifying effect demonstrates that the electronic properties of the purine ring are substantially modulated by metal ion binding. nih.gov

| Purine Derivative | Metal Coordination Site | Affected Protonation Site | Observed Effect | Source |

|---|---|---|---|---|

| 9-methyladenine (9MeA) | N7 | (N1)H+ | Site is acidified (pKa decreases). nih.gov | nih.gov |

| General Purine Derivatives | N1 | (N7)H+ | Site is acidified (pKa decreases). nih.gov | nih.gov |

Interactions with Nucleic Acids (DNA and RNA) and Their Implications

Purines are fundamental components of nucleic acids, where they are integral to structure and function through hydrogen bonding and stacking interactions. numberanalytics.comnumberanalytics.com Purine derivatives like this compound can interact with DNA and RNA, potentially disrupting their normal processes.

The primary modes of interaction are hydrogen bonding and base stacking. Purine bases form specific hydrogen bonds with their pyrimidine (B1678525) counterparts (Adenine with Thymine in DNA or Uracil in RNA), which is the foundation of the genetic code. numberanalytics.comnumberanalytics.com The introduction of a modified purine can interfere with this canonical base pairing. For example, N-methylation, as seen in this compound, can alter the hydrogen-bonding patterns. nih.gov Specifically, N6-methylated adenine derivatives show a tendency to form Hoogsteen-like base pairs with thymine, a different geometry from the standard Watson-Crick pairing. nih.govacs.org

Such alterations in base pairing can have significant biological implications. The interconversion between different tautomeric forms of purine bases is a known mechanism for spontaneous mutations. nih.gov If a modified purine derivative is incorporated into DNA, its altered pairing preferences can lead to mispairing during DNA replication, causing changes in the nucleic acid sequence. nih.gov For instance, if an adenine derivative does not properly pair with thymine, it can result in a point mutation. nih.gov These interactions are crucial for understanding the potential mutagenic or carcinogenic effects of purine analogs. nih.govnumberanalytics.com

Structure Activity Relationship Sar Studies of N,n,9 Trimethyl 9h Purin 6 Amine and Its Analogs

Influence of Substituents at Specific Positions (C2, C6, C8, N6, N9) on Biological Activity and Selectivity

The biological activity and selectivity of purine (B94841) derivatives can be significantly altered by the introduction of various substituents at different positions of the purine core.

C2 Position: Modifications at the C2 position can influence kinase selectivity. For instance, in a series of 6-alkoxypurines, the introduction of an arylamino motif at the C2 position was explored to achieve selective inhibition of Nek2 over CDK2. nih.govnih.gov The interactions between substituents at this position and the kinase hinge region are critical for binding and activity. nih.gov

C6 Position: The C6 position is a key site for modification to modulate biological activity. The exocyclic amino group at C6 is crucial for interactions with target proteins, such as the key interaction with Asp93 in Hsp90. nih.gov The nature of the substituent at C6 can dramatically impact potency and selectivity. For example, replacing the amino group with a thioether linkage in a series of 6-substituted purines resulted in superior inotropic activity. researchgate.net Furthermore, deletion of the C6-substituent in certain 6-alkoxypurines led to the abrogation of activity against both Nek2 and CDK2, highlighting its importance. nih.gov Electron-donating substituents at the C6 position can also be beneficial for the synthesis and stability of N9-substituted purine derivatives. nih.gov

C8 Position: The C8 position of the purine ring is amenable to various substitutions that can affect the conformational preference of the glycosidic bond and introduce new interactions with target proteins. mdpi.com For example, introducing bulky substituents at the C8 position can induce a syn conformation, which can be important for targeting specific DNA structures like Z-DNA. nih.gov Modifications at this position have been explored to enhance the anticancer properties of purine derivatives. acs.org

N6 Position: The exocyclic amine at the N6 position plays a significant role in the biological activity of purine analogs. An amino group at this position has been shown to be more effective than a carbonyl or a hydrogen in inducing anomalous gel migration in DNA, suggesting its importance in nucleic acid interactions. nih.gov

N9 Position: The N9 position is frequently substituted to improve the potency and physicochemical properties of purine-based inhibitors. nih.gov Sulfonylation at the N9 position of 6-morpholino and 6-aminopurines has been shown to yield compounds with antiproliferative activity. nih.gov In a series of cytokinin derivatives, various substitutions at the N9 position of N⁶-[(3-methylbut-2-en-1-yl)amino]purine were explored to understand the relationship between the substituent and cytokinin activity. nih.gov

The following table summarizes the influence of substituents at different positions on the purine ring.

| Position | Type of Substituent | Influence on Biological Activity | Reference |

| C2 | Arylamino motifs | Can confer kinase selectivity (e.g., Nek2 over CDK2). | nih.govnih.gov |

| C6 | Alkoxy, Thioether, Amino | Crucial for kinase activity; thioether linkage showed superior inotropic activity; deletion can abrogate activity. | nih.govresearchgate.net |

| C8 | Alkyl, Aryl | Can influence glycosidic bond conformation and introduce new binding interactions. | mdpi.comnih.gov |

| N6 | Amino | Important for interactions with nucleic acids and proteins. | nih.gov |

| N9 | Alkyl, Sulfonyl | Can improve potency and physicochemical properties; sulfonylation can lead to antiproliferative activity. | nih.govnih.gov |

Role of Methyl Groups on N,N,9-Trimethyl-9H-purin-6-amine in Modulating Interactions

The methyl groups in this compound play a crucial role in modulating its interactions with biological targets. The addition of a methyl group can significantly impact binding affinity and selectivity. nih.gov

The following table illustrates the potential roles of the methyl groups in this compound.

| Methyl Group Position | Potential Role in Molecular Interactions | Reference |

| N,N-dimethyl (at C6) | Increases lipophilicity, forms hydrophobic interactions, may restrict rotation for favorable conformation. | |

| N9-methyl | Enhances hydrophobic interactions with target protein residues (e.g., Leu, Met), contributes to overall binding affinity, can modulate backbone conformation. | nih.govnih.gov |

Impact of Exocyclic Amine Modifications

Modifications to the exocyclic amine at the C6 position of the purine ring have a profound impact on the biological activity of the resulting analogs. The nature of the substituents on the exocyclic nitrogen can influence potency, selectivity, and even the mechanism of action.

For instance, in the development of selective Nek2 inhibitors, moving from a simple amino group to (E)-dialkylaminovinyl substituents at C6 resulted in compounds with selectivity for Nek2 over CDK2. nih.gov This highlights how extending the substituent and altering its electronic properties can fine-tune the interaction with the target kinase.

The degree of substitution on the exocyclic amine is also critical. A primary or secondary amine at this position can act as a hydrogen bond donor, which is often a key interaction with the target protein. In contrast, a tertiary amine, as in this compound, loses this hydrogen bond donating capacity but can still act as a hydrogen bond acceptor. The presence of the two methyl groups also increases steric bulk, which can either be beneficial or detrimental depending on the topology of the binding site.

The following table summarizes the impact of different exocyclic amine modifications.

| Modification | Impact on Biological Activity | Reference |

| Primary/Secondary Amine | Can act as a hydrogen bond donor, crucial for many protein-ligand interactions. | nih.gov |

| Tertiary Amine (e.g., N,N-dimethyl) | Loses hydrogen bond donating ability, increases steric bulk, can act as a hydrogen bond acceptor. | |

| Extended Substituents (e.g., dialkylaminovinyl) | Can enhance selectivity for specific kinase targets. | nih.gov |

Rational Design Principles for Enhancing Target Affinity and Specificity

The rational design of purine-based inhibitors like this compound analogs relies on a deep understanding of the SAR and the three-dimensional structure of the target protein. nih.govnih.gov

One key principle is structure-guided design , which utilizes X-ray crystal structures of ligand-protein complexes to identify key interactions and opportunities for optimization. nih.govnih.gov For example, understanding the hydrogen bonding network between the purine core and the kinase hinge region allows for the design of molecules that maintain these critical interactions while introducing modifications elsewhere to enhance affinity and selectivity. nih.gov

Another important principle is the exploitation of hydrophobic pockets . The introduction of hydrophobic groups, such as the methyl groups in this compound, can lead to favorable interactions with nonpolar residues in the binding site, thereby increasing binding affinity. nih.gov

Modulating conformational preferences is also a key strategy. As discussed, substituents at positions like C8 can influence the glycosidic bond conformation, which can be exploited to achieve selectivity for certain targets. nih.gov Similarly, N-methylation can pre-organize a ligand's backbone into a bioactive conformation. nih.gov

Finally, the incorporation of specific functional groups to form additional interactions, such as hydrogen bonds or salt bridges, can significantly enhance potency. For instance, the addition of carboxamide, sulfonamide, or urea substituents on a 2-arylamino ring in a series of purine analogs was explored to improve their inhibitory activity. nih.gov

The following table outlines key rational design principles for purine-based inhibitors.

| Design Principle | Description | Reference |

| Structure-Guided Design | Utilizing protein-ligand crystal structures to guide the design of new analogs with improved interactions. | nih.govnih.gov |

| Exploitation of Hydrophobic Pockets | Introducing lipophilic groups to engage with nonpolar regions of the binding site. | nih.gov |

| Conformational Control | Using substituents to influence the preferred conformation of the molecule to better fit the target. | nih.govnih.gov |

| Addition of Specific Functional Groups | Incorporating groups that can form additional hydrogen bonds, salt bridges, or other favorable interactions. | nih.gov |

Computational Chemistry and Molecular Modeling for N,n,9 Trimethyl 9h Purin 6 Amine

Molecular Docking Simulations for Predicting Binding Poses and Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.

Electronic Spectra and Excited State Properties

The electronic spectra and excited state properties of a molecule are determined by the transitions of electrons between different energy levels upon absorption of light. A study involving the thermochemolysis of adenine (B156593) for astrobiological applications detected N,N,9-Trimethyl-9H-purin-6-amine as a major product. schrodinger.com While this research focused on analytical detection via gas chromatography-mass spectrometry, it referenced quantum chemical studies on related purine (B94841) tautomers to explain the stability and formation of various methylated derivatives. schrodinger.com However, the study itself did not report on the specific electronic spectra or excited-state properties of this compound calculated through quantum chemical methods.

Dipole Moments and Electrostatic Potentials

The dipole moment and electrostatic potential of a molecule are fundamental properties that influence its interaction with its environment, including solvents and biological macromolecules. The distribution of charge in a molecule, as described by its electrostatic potential, is a key determinant of its intermolecular interactions. At present, specific computational studies detailing the calculated dipole moment and the electrostatic potential map of this compound are not available in the scientific literature.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for other molecules with similar properties.

There are no published pharmacophore models that have been specifically developed based on the structure of this compound or that include it as a key ligand. The development of such a model would require a set of active molecules with known biological data, from which the common features could be extracted.

Free-Energy Perturbation Studies for Binding Affinity Prediction

Free-energy perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two ligands to a common receptor. It provides a quantitative prediction of binding affinity, which is a critical parameter in drug optimization.

As with other computational aspects, there is no specific research available that has employed FEP studies to predict the binding affinity of this compound to any biological target.

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial for predicting its shape and how it will interact with other molecules.

A study on the thermochemolysis of adenine identified this compound and noted that its formation is due to the methylation of the stable N9H tautomeric form of adenine. schrodinger.com This provides some insight into its structural origins, but a detailed computational conformational analysis, including the calculation of rotational energy barriers and the identification of low-energy conformers for this compound, has not been reported.

Advanced Analytical and Detection Methods for N,n,9 Trimethyl 9h Purin 6 Amine in Complex Mixtures

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Separation of Derivatives

Chromatographic methods are fundamental for the purification, purity assessment, and separation of N,N,9-Trimethyl-9H-purin-6-amine and its related derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable tools in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of purine (B94841) derivatives. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For purine-like structures, a typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure proper peak shape and retention. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer (MS) for peak identification, as it is a volatile buffer compatible with MS detection. sielc.com This scalability of liquid chromatography allows for its use in both analytical-scale purity checks and larger-scale preparative separations to isolate impurities or specific derivatives. sielc.com

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method often employed to monitor the progress of chemical reactions, such as the synthesis of purine derivatives. researchgate.net For instance, during the synthesis of 9-aryl-6-aminopurines, TLC can confirm the complete consumption of the starting materials before proceeding to the next step. researchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the separation of reactants, intermediates, and the final product, allowing for a quick assessment of reaction completion and the presence of any byproducts.

The choice of stationary and mobile phases in both HPLC and TLC is critical and is tailored based on the specific polarity and chemical nature of the this compound derivatives being analyzed.

Table 1: General Parameters for HPLC Analysis of Purine Derivatives This table is interactive. You can sort and filter the data.

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography | Reverse-Phase (RP) | sielc.com |

| Stationary Phase | The solid support within the column. | C18 | sielc.com |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile (MeCN) and Water | sielc.com |

| Modifier | Added to the mobile phase to improve separation. | Phosphoric acid or Formic acid (for MS compatibility) | sielc.com |

| Application | The purpose of the analysis. | Purity assessment, preparative separation | sielc.com |

Thermochemolysis-Gas Chromatography-Mass Spectrometry (TMAH-GC-MS) for Methylated Purine Detection

Thermochemolysis, specifically using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) as a reagent, coupled with gas chromatography-mass spectrometry (GC-MS), is a powerful technique for the analysis of complex organic materials and is particularly effective for detecting methylated purines like this compound. nasa.govmsconsult.dk This method, also referred to as thermally assisted hydrolysis and methylation (THM), overcomes the challenge of analyzing non-volatile compounds by GC-MS. nasa.gov

The TMAH reagent serves to cleave chemical bonds (hydrolysis) and simultaneously add methyl groups to polar functional groups such as amines (-NH), hydroxyls (-OH), and carboxylic acids. nasa.govresearchgate.net This derivatization process converts polar, non-volatile molecules into their more volatile and thermally stable methylated counterparts, which can then be readily analyzed by GC-MS. msconsult.dkresearchgate.net

In the context of purine analysis, TMAH thermochemolysis can be used to methylate nucleobases like adenine (B156593). Research has shown that during the TMAH thermochemolysis of adenine, this compound (also known as N,N,9-trimethyl-adenine) is detected as a major product. nasa.gov The reaction fully methylates the three possible sites on the adenine molecule. nasa.gov The efficiency of this derivatization and the intensity of the resulting analytical peaks are highly dependent on the pyrolysis temperature, with studies indicating that temperatures between 400°C and 600°C are optimal for the detection of methylated adenines. nasa.gov Below 400°C, the thermochemolysis reactions may not occur efficiently for all nucleobases. nasa.gov

This technique is so robust that it has been adapted for extraterrestrial sample analysis, such as in the Sample Analysis at Mars (SAM) instrument on the Curiosity rover, to detect organic molecules in Martian sediments. nasa.gov

Future Directions in N,n,9 Trimethyl 9h Purin 6 Amine Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of purine (B94841) derivatives has been a subject of immense interest in both academic and industrial research. researchgate.net Traditional methods for creating substituted purines can be lengthy and may not be environmentally sustainable. Future research will focus on developing more efficient, regioselective, and greener synthetic strategies applicable to N,N,9-Trimethyl-9H-purin-6-amine and its derivatives.

Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods have greatly expanded the toolkit for modifying the purine core. Palladium and nickel-catalyzed reactions are effective for creating C-C bonds at the C2, C6, and C8 positions, while copper-mediated reactions are used for N-arylation at the N7 and N9 positions. mdpi.com Future work could adapt these methods for late-stage functionalization, allowing for the rapid synthesis of a diverse library of analogs from a common intermediate.

Electrochemical Synthesis: An emerging sustainable approach involves electrochemical methods. For instance, an electrochemical protocol for the C6-selective hydroxyalkylation of purine nucleosides has been established, which operates under mild, oxidant-free conditions. acs.orgacs.org Applying similar electrochemical C-H activation strategies could provide a direct and efficient way to introduce novel substituents onto the purine ring of this compound, minimizing waste and harsh reagents.

Flow Chemistry and Automation: Integrating flow chemistry setups can improve reaction efficiency, safety, and scalability. Automated synthesis platforms can then utilize these optimized reactions to rapidly generate and purify a wide array of analogs for screening, accelerating the drug discovery process.

Table 1: Comparison of Synthetic Approaches for Purine Derivatives

| Feature | Traditional Synthesis | Modern Synthetic Routes |

|---|---|---|

| Key Methods | Multi-step linear sequences, protection/deprotection steps, cyclization of imidazole (B134444) or pyrimidine (B1678525) precursors. researchgate.netresearchgate.net | Metal-catalyzed cross-coupling, C-H activation, electrochemical synthesis, photoredox catalysis. mdpi.comacs.orgacs.org |

| Efficiency | Often lower yields, longer reaction times. | Higher yields, improved regioselectivity, fewer steps (e.g., late-stage functionalization). acs.org |

| Sustainability | May use stoichiometric amounts of harsh reagents, generating significant waste. | Utilizes catalytic amounts of reagents, milder reaction conditions, reduced solvent use. acs.org |

| Versatility | Can be limited in the types of functional groups that can be introduced. | Allows for a broader range of C-C, C-N, and C-O bond formations, expanding accessible chemical space. mdpi.com |

Exploration of New Biological Targets for this compound and its Analogs

Purine derivatives have demonstrated a vast range of biological activities, acting as anticancer, antiviral, and anti-inflammatory agents, among others. nih.gov A key future direction is to systematically screen this compound and its newly synthesized analogs against a wide panel of biological targets to uncover novel therapeutic applications.

Potential target classes for exploration include:

Protein Kinases: Many kinases are crucial regulators of the cell cycle and signaling pathways, making them significant targets in cancer therapy. mdpi.com Substituted purines have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), EGFR, and BRAF. nih.govmdpi.commdpi.com The structural similarity of this compound to adenine (B156593), a core component of the kinase cofactor ATP, makes it a prime candidate for development as a kinase inhibitor.

Purine Metabolism Enzymes: In rapidly proliferating cancer cells, the demand for purines is high, often leading to an upregulation of the de novo synthesis pathway. frontiersin.org Enzymes within this pathway, or in the purine salvage pathway like hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), could be potential targets. nih.govwikipedia.org

Adenosine (B11128) Receptors: As an adenine derivative, the compound and its analogs could be explored for their ability to modulate adenosine receptors (A1, A2A, A2B, A3), which are involved in inflammation, cardiovascular function, and neurotransmission. nih.gov

Inositol (B14025) Phosphate Kinases: Recently, purine analogs have been identified as inhibitors of fungal inositol polyphosphate kinases (such as IP₃-₄K), presenting a promising strategy for developing new antifungal agents. acs.org This opens a new avenue for testing purine derivatives against infectious diseases.

Table 2: Potential Biological Target Classes for Purine Derivatives

| Target Class | Biological Role | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation | Cancer | nih.govmdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Cell growth and proliferation | Cancer | mdpi.com |

| Adenosine Receptors | Signal transduction, inflammation | Inflammation, CNS disorders | nih.gov |

| Inositol Polyphosphate Kinases | Fungal virulence and metabolism | Infectious Disease | acs.org |

| Purine Metabolism Enzymes | Nucleic acid synthesis | Cancer, Metabolic Disorders | frontiersin.orgnih.gov |

Advanced Structural Studies of Compound-Target Complexes

To move from a promising hit to a lead compound, it is essential to understand how it interacts with its biological target at an atomic level. Advanced structural biology techniques are critical for elucidating these interactions and guiding rational drug design.

Future research in this area will involve:

High-Resolution X-ray Crystallography: Determining the crystal structure of this compound or its analogs in complex with their target proteins is a primary goal. nih.govfrontiersin.org These structures reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic contributions that are key to binding affinity and specificity. nih.gov

Room-Temperature Crystallography: While many structures are determined from cryo-cooled crystals, recent advances allow for data collection at room temperature. frontiersin.org This approach provides a more dynamic and physiologically relevant snapshot of the protein-ligand interaction, potentially revealing transient binding pockets or alternative conformations that are missed in static, low-temperature structures.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or targets that are difficult to crystallize, cryo-EM has become a powerful alternative for structure determination, providing near-atomic resolution models to guide drug development.

Computational Docking and Molecular Dynamics (MD) Simulations: In conjunction with experimental structures, MD simulations can predict how modifications to the compound will affect its binding pose and affinity. mdpi.com These simulations provide insights into the dynamic behavior of the ligand in the binding pocket over time.

Table 3: Illustrative Data from a Hypothetical Compound-Target Structural Study

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | The biological macromolecule being studied. | Cyclin-Dependent Kinase 2 (CDK2) |

| Ligand | The bound small molecule. | Analog of this compound |

| PDB ID | Protein Data Bank accession code. | 1XXX |

| Resolution (Å) | The level of detail in the crystal structure. | 1.9 Å |

| Key Interacting Residues | Amino acids forming crucial bonds with the ligand. | Leu83, Lys33, Asp86 |

| Interaction Types | The nature of the chemical bonds. | Hydrogen bond to Leu83 backbone; Salt bridge to Asp86. |

Integration of Artificial Intelligence and Machine Learning in Purine Derivative Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.gov These computational tools can be applied to the study of this compound to overcome challenges in traditional research.

Key applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data for purine derivatives to predict the biological activity of new, unsynthesized analogs. mdpi.comarxiv.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models, particularly those using graph neural networks (GNNs), can design entirely new molecules from scratch. youtube.com By providing the model with a desired set of properties (e.g., high affinity for a specific kinase, low predicted toxicity), it can generate novel purine structures that are optimized for a particular goal. Molecules can be modeled as graphs, where atoms are nodes and bonds are edges, making GNNs an especially powerful tool. youtube.com

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds against a target protein's structure, identifying potential hits much faster and more cheaply than physical high-throughput screening.

Property Prediction: ML models can predict a wide range of pharmacokinetic and physicochemical properties, such as solubility, membrane permeability, and metabolic stability, helping to design compounds with better drug-like characteristics from the outset. nih.gov

Table 4: Application of AI/ML Models in Purine Derivative Research

| AI/ML Application | Technique/Model | Purpose | Reference |

|---|---|---|---|

| Activity Prediction | Random Forest, SVM, QSAR | Predicts biological activity of new compounds. | arxiv.orgresearchgate.net |

| Virtual Screening | Deep Learning, GNNs | Identifies potential hits from large virtual libraries. | youtube.com |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs novel molecules with desired properties. | nih.govyoutube.com |

| Prognosis Prediction | Cox Proportional Hazards Model, LASSO Regression | Identifies biomarkers and predicts disease outcomes based on metabolic profiles. | nih.govfrontiersin.org |

Expanding the Chemical Space of this compound for Enhanced Pharmacological Profiles

The core structure of this compound offers multiple sites for chemical modification to enhance its pharmacological properties. A systematic exploration of this chemical space is a crucial future direction, guided by findings from biological screening and structural studies.

Strategies for expansion include:

Modification at the N6-Position: The dimethylamino group can be replaced with a variety of other amines, including cyclic amines or those bearing different functional groups. This can modulate the compound's hydrogen bonding capacity, size, and lipophilicity, which can fine-tune its binding affinity and selectivity for a given target.

Substitution at the C2 and C8 Positions: Introducing substituents at the C2 and C8 positions of the purine ring is a common strategy to improve potency and selectivity. For example, adding alkynyl groups at the C2 position has been shown to produce highly potent agonists for the A₂A adenosine receptor. nih.gov

Variation at the N9-Position: The N9-methyl group can be replaced with larger alkyl chains, aryl groups, or other moieties. This can influence the compound's orientation within a binding pocket and affect its physicochemical properties, such as solubility and metabolic stability.

Bioisosteric Replacement: The purine core itself could be replaced with a related heterocyclic system (e.g., deazapurine, pyrazolopyrimidine) to investigate how changes to the core electronic properties and hydrogen bonding patterns affect activity.

Table 5: Potential Modifications to Expand the Chemical Space of this compound

| Position of Modification | Example Substituent | Potential Impact | Rationale/Reference |

|---|---|---|---|

| N6-Amine | Cyclopropylamine, Benzylamine (B48309) | Alter selectivity and potency by exploring different pockets of the binding site. | Based on general principles of medicinal chemistry. researchgate.net |

| N9-Position | Isopropyl, Phenyl, Ribosyl | Modulate solubility, metabolic stability, and interactions with the target. | Analogs with different N9 substituents show varied biological activities. researchgate.netresearchgate.net |

| C2-Position | Alkynyl group, Halogen | Enhance potency and target selectivity. | 2-alkynyl adenosines are potent A₂A receptor agonists. nih.gov |

| C8-Position | Halogen, Small alkyl group | Modulate electronic properties and provide vectors for further functionalization. | C8-substituted purines are widely synthesized for biological evaluation. mdpi.com |

Q & A

Q. What are the standard synthetic routes for N,N,9-Trimethyl-9H-purin-6-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via methylation of 9H-purin-6-amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydride). Reaction conditions such as temperature (60–80°C), solvent polarity, and stoichiometric ratios of methylating agents critically impact yield and purity. For instance, excess methyl iodide can lead to over-methylation, necessitating precise stoichiometric control . Purification often involves recrystallization or column chromatography to isolate the product from by-products like N,N-dimethylated intermediates.

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying methyl group positions (e.g., N1, N3, and N9). Distinct singlet peaks for methyl protons (~δ 3.2–3.5 ppm) confirm substitution .

- X-ray Crystallography : Provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms (e.g., lactam-lactim tautomerism) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (CHN, MW 177.2064 g/mol) .

Advanced Research Questions

Q. How does tautomerism in this compound affect its reactivity in nucleophilic substitution reactions?

The compound’s purine core exhibits tautomeric equilibria between 9H (major) and 7H (minor) forms, influencing electron density at reactive sites like C2 and C7. For example, the 9H tautomer enhances electrophilicity at C6, favoring nucleophilic attack by amines or thiols in drug conjugate syntheses. Computational studies (DFT) can model tautomer stability, while kinetic assays under varying pH conditions reveal rate dependencies .

Q. What mechanistic insights explain its inhibitory effects on adenosine deaminase (ADA) and other enzymes?

this compound acts as a competitive ADA inhibitor by mimicking adenosine’s purine scaffold. Structural analogs with methyl groups at N1 and N3 sterically hinder substrate binding, as shown in enzyme co-crystallization studies. IC values correlate with methylation extent: trimethyl derivatives exhibit ~10-fold higher inhibition than mono-methylated counterparts .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?

Discrepancies often arise from assay-specific variables:

- Cell Line Variability : Sensitivity differences in cancer vs. normal cells (e.g., IC = 5–50 µM in HeLa vs. >100 µM in HEK293 ).

- Metabolic Stability : Methyl groups enhance lipophilicity, improving membrane permeability but potentially increasing off-target effects. Parallel studies using isotopically labeled compounds (e.g., C-methyl) can track metabolic pathways .

Q. What strategies optimize regioselective functionalization of the purine core for targeted drug design?

- Directed C-H Activation : Palladium catalysts enable selective C8 bromination, enabling Suzuki couplings for aryl group introduction .

- Protecting Group Strategies : Temporary protection of N9 with ethyl or benzyl groups directs functionalization to N1 or N3 .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 110°C vs. 12 hr conventional heating) .

- Crystallization : Employ slow evaporation from ethanol/water (7:3 v/v) to obtain single crystals for X-ray analysis .

- Assay Design : Include positive controls (e.g., pentostatin for ADA inhibition) to validate pharmacological models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.